2-Cyano-3-fluoropyridine

Descripción general

Descripción

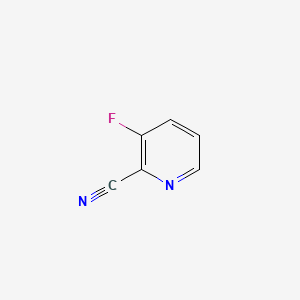

2-Cyano-3-fluoropyridine is a heterocyclic organic compound with the molecular formula C₆H₃FN₂. It is a derivative of pyridine, where a cyano group (-CN) is attached to the second carbon and a fluorine atom is attached to the third carbon of the pyridine ring.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2-Cyano-3-fluoropyridine can be synthesized through several methods. One common approach involves the nucleophilic substitution of 2-nucleofuge-containing substituted 3-cyanopyridines. This method employs classic sources of nucleophilic fluoride such as potassium fluoride (KF) and tetrabutylammonium fluoride (Bu₄NF) in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using similar nucleophilic substitution techniques. The process is optimized for high yield and purity, often utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency .

Análisis De Reacciones Químicas

Types of Reactions: 2-Cyano-3-fluoropyridine undergoes various chemical reactions, including:

Nucleophilic Aromatic Substitution: The fluorine atom on the pyridine ring can be replaced by other nucleophiles, allowing for the synthesis of a wide range of derivatives.

Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as potassium fluoride (KF) and tetrabutylammonium fluoride (Bu₄NF) in solvents like DMF or DMSO at high temperatures.

Cyclization: Various cyclization agents and catalysts depending on the desired product.

Major Products Formed:

- Substituted pyridines with different functional groups replacing the fluorine atom.

- Complex heterocyclic compounds formed through cyclization reactions .

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Synthesis of Active Pharmaceutical Ingredients (APIs)

2-Cyano-3-fluoropyridine is widely used as an intermediate in the synthesis of various APIs. The compound's reactivity makes it suitable for forming complex molecules that exhibit biological activity. For instance, it has been utilized in the development of anti-cancer agents and other therapeutic compounds due to its ability to modulate biological pathways.

Case Study: Anticancer Activity

Recent studies have indicated that this compound can influence cell signaling pathways critical for cellular metabolism and survival, showcasing its potential as an anticancer agent. It has been shown to interact with kinases and phosphatases, thereby affecting gene expression and cellular metabolism.

Agrochemical Applications

Building Block for Herbicides and Insecticides

The compound serves as a precursor in the synthesis of various agrochemicals, including herbicides like flumioxazin and insecticides such as flufiprole. These agrochemicals are essential for controlling pests and weeds in agricultural settings.

| Agrochemical | Function | Target Pests/Weeds |

|---|---|---|

| Flumioxazin | Herbicide | Broadleaf and grassy weeds in crops like soybeans and corn |

| Flufiprole | Insecticide | Lepidopteran pests in vegetables and fruits |

Case Study: Flumioxazin Synthesis

Flumioxazin, synthesized using this compound, is effective against a wide range of weeds. Its efficacy stems from the compound's ability to disrupt photosynthesis in target plants .

Materials Science Applications

Development of Electronic and Photonic Materials

In materials science, this compound is utilized to develop materials with specific electronic and photonic properties. Its unique chemical structure allows for the modification of material properties, making it valuable in creating advanced materials for electronic applications.

Biochemical Properties

Enzyme Interaction

this compound interacts with enzymes such as cytochrome P450, which plays a crucial role in drug metabolism. This interaction can either inhibit or facilitate enzyme activity, influencing drug efficacy and safety profiles.

Mecanismo De Acción

The mechanism of action of 2-Cyano-3-fluoropyridine depends on its application. In pharmaceuticals, it often acts as a precursor or intermediate, contributing to the overall activity of the final drug compound. The cyano and fluorine groups can influence the electronic properties of the molecule, affecting its reactivity and interaction with biological targets .

Comparación Con Compuestos Similares

- 2-Cyano-4-fluoropyridine

- 2-Cyano-5-fluoropyridine

- 3-Cyano-2-fluoropyridine

Comparison: 2-Cyano-3-fluoropyridine is unique due to the specific positioning of the cyano and fluorine groups on the pyridine ring. This positioning can significantly influence its chemical reactivity and the types of reactions it can undergo compared to its isomers .

Actividad Biológica

2-Cyano-3-fluoropyridine (CAS: 97509-75-6) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the presence of a cyano group (-CN) and a fluorine atom attached to the pyridine ring. Its molecular formula is , with a molecular weight of approximately 138.11 g/mol. The compound's structure contributes to its reactivity and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₆H₄FN₂ |

| Molecular Weight | 138.11 g/mol |

| Melting Point | 36-38 °C |

| Boiling Point | 195 °C |

| Solubility | Soluble in DMSO |

1. Inhibition of eIF4A

One of the primary mechanisms by which this compound exerts its biological effects is through the inhibition of the eukaryotic initiation factor 4A (eIF4A). eIF4A is an ATP-dependent RNA helicase essential for the initiation of translation in eukaryotic cells. By inhibiting eIF4A, this compound can disrupt protein synthesis, which is crucial for cell growth and proliferation. Studies have shown that it can exhibit antiproliferative activity against various cancer cell lines, including liver carcinoma cells (HEPG2) .

2. Modulation of Cellular Processes

The compound influences several cellular processes, including:

- Gene Expression : Alters the expression of genes involved in cell cycle regulation and apoptosis.

- Cell Signaling Pathways : Modulates pathways critical for cellular metabolism and survival.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. For instance, in vitro experiments demonstrated that this compound significantly inhibited the proliferation of HEPG2 cells at concentrations ranging from 10 to 50 μM, with IC50 values suggesting moderate potency .

Table: Antiproliferative Effects on Cancer Cell Lines

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| HEPG2 | ~25 | eIF4A inhibition |

| MCF-7 | ~30 | Induction of apoptosis |

| A549 | ~20 | Disruption of cell cycle progression |

Safety Profile and Toxicity

While exploring the biological activity, it is crucial to consider the safety profile. Toxicological assessments indicate that this compound exhibits acute toxicity when administered orally or through inhalation, categorized under GHS Category 3 for acute toxicity . Therefore, careful handling and further studies are necessary to evaluate its safety in therapeutic contexts.

Pharmacokinetics

The pharmacokinetic properties of this compound have been analyzed in various models:

- Absorption : Rapid absorption through passive diffusion.

- Metabolism : Primarily metabolized by cytochrome P450 enzymes.

- Distribution : Demonstrated ability to localize within cellular compartments such as the nucleus and mitochondria.

Q & A

Basic Questions

Q. What are the established synthetic routes for 2-cyano-3-fluoropyridine, and what methodological considerations are critical for optimizing yield and purity?

- Answer : The synthesis of this compound typically involves nucleophilic substitution or cross-coupling reactions. For example, one-pot methods using catalysts like ytterbium perfluorooctanoate (Yb(PFO)₃) can achieve efficient cyanation and fluorination . Key considerations include:

- Reagent selection : Use anhydrous conditions to avoid hydrolysis of intermediates.

- Temperature control : Maintain reaction temperatures between 80–120°C to balance reaction rate and side-product formation.

- Purification : Column chromatography with silica gel (eluent: hexane/ethyl acetate) is recommended for isolating the product .

- Data Table :

| Method | Catalyst/Reagent | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| One-pot synthesis | Yb(PFO)₃ | 78 | ≥95 | |

| Cross-coupling | Pd(OAc)₂, Ligands | 65 | ≥90 |

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Answer :

- Personal Protective Equipment (PPE) : Use N95 masks, nitrile gloves, and chemical safety goggles to prevent inhalation, skin contact, and eye exposure .

- Ventilation : Perform reactions in a fume hood to mitigate exposure to toxic byproducts like hydrogen cyanide (HCN) during decomposition .

- Spill Management : Neutralize spills with sodium bicarbonate and adsorb using inert materials (e.g., vermiculite) .

Q. How can researchers characterize this compound using spectroscopic and crystallographic techniques?

- Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR (in CDCl₃) reveal distinct peaks for the cyano (δ ~110–120 ppm) and fluorine-substituted pyridine ring (δ ~140–160 ppm for ¹³C) .

- X-ray Crystallography : Single-crystal analysis confirms regiochemistry and intermolecular interactions (e.g., C≡N···H hydrogen bonds) .

Advanced Research Questions

Q. What factors influence the regioselectivity of electrophilic substitutions in this compound derivatives?

- Answer : The electron-withdrawing cyano and fluorine groups direct electrophiles (e.g., nitration, halogenation) to the para position relative to the cyano group. Computational studies (DFT) show that the C-5 position is most electrophilic due to resonance stabilization of intermediates .

- Methodological Tip : Use substituent-directed strategies (e.g., blocking groups) to achieve regioexhaustive functionalization, as demonstrated in trifluoromethylpyridine models .

Q. How does this compound serve as a precursor for bioactive compounds, particularly in anticancer research?

- Answer : The cyano group facilitates the synthesis of 2-amino-3-cyanopyridine derivatives, which exhibit anticancer activity via kinase inhibition. For example:

- Step 1 : Reduce the cyano group to an amine using LiAlH₄.

- Step 2 : Introduce pharmacophores (e.g., sulfonamides) at the C-5 position to enhance target binding .

Q. What computational approaches are effective in predicting the reactivity and stability of this compound under varying conditions?

- Answer :

- Molecular Dynamics (MD) : Simulate thermal decomposition pathways to identify hazardous byproducts (e.g., HF, HCN) .

- Density Functional Theory (DFT) : Calculate Fukui indices to map electrophilic/nucleophilic sites, aiding in reaction design .

Q. How can researchers address contradictions in reported synthetic yields for this compound derivatives?

- Answer : Variability often arises from:

- Catalyst loading : Excess Yb(PFO)₃ (>5 mol%) may promote side reactions.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve solubility but may reduce selectivity .

- Resolution : Replicate experiments using controlled conditions (e.g., inert atmosphere) and validate purity via HPLC .

Q. What analytical challenges arise in quantifying this compound degradation products, and how can they be mitigated?

- Answer : Degradation products like HF and HCN require specialized detection:

- Ion Chromatography (IC) : Quantify fluoride ions with a detection limit of 0.1 ppm.

- Gas Chromatography-Mass Spectrometry (GC-MS) : Identify volatile cyanides using headspace sampling .

Propiedades

IUPAC Name |

3-fluoropyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3FN2/c7-5-2-1-3-9-6(5)4-8/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZFPSCNTFBJZHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40427611 | |

| Record name | 2-Cyano-3-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40427611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97509-75-6 | |

| Record name | 2-Cyano-3-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40427611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Cyano-3-fluoropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.